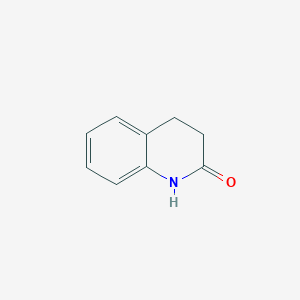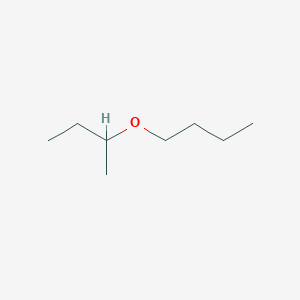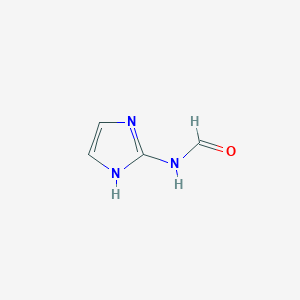
3,4-Dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
Dihydro-quinolinone, spécifiquement la 3,4-dihydro-2(1H)-quinolinone, est un composé hétérocyclique contenant de l'azote. Ce composé est remarquable pour sa présence dans diverses molécules bioactives et son rôle important en chimie médicinale. C'est un échafaudage polyvalent en conception de médicaments en raison de sa capacité à interagir avec plusieurs cibles biologiques .
Applications De Recherche Scientifique
Dihydro-quinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Orientations Futures
Mécanisme D'action
Target of Action
Quinazoline-based heterocycles, which are structurally similar to this compound, have been reported to inhibit the epidermal growth factor (egf) receptors of tyrosine kinase . These receptors play a crucial role in cell growth and proliferation, making them important targets for anticancer therapies .
Mode of Action
It’s synthesized through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This process is efficient and stereoselective, producing compounds with various functionalities .
Biochemical Pathways
Related quinazoline-based heterocycles have been reported to possess diverse biological and therapeutic properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinazoline-based heterocycles, which are structurally similar to this compound, have been reported to possess diverse biological and therapeutic properties, such as anticancer, anti-inflammatory, antidiuretic, anticonvulsant, and anti-alzheimer activities .
Action Environment
The synthesis of this compound has been reported to be efficient under green reaction conditions, suggesting that it may be environmentally benign .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la dihydro-quinolinone peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction d'anilines avec des équivalents d'acide malonique . Une autre méthode comprend la réaction de dérivés de l'acide anthranilique . Ces réactions nécessitent généralement des conditions spécifiques, telles que la présence de catalyseurs et des températures contrôlées, pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de dihydro-quinolinone implique souvent des réactions à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés sont des pratiques courantes pour améliorer l'efficacité et l'extensibilité .
Analyse Des Réactions Chimiques
Types de réactions
La dihydro-quinolinone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir la dihydro-quinolinone en dérivés de la quinolinone.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle quinolinone.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers quinolinones substitués, qui ont des applications significatives en chimie médicinale et en science des matériaux .
Applications de la recherche scientifique
La dihydro-quinolinone a une large gamme d'applications en recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de molécules organiques complexes.
Biologie : Elle est utilisée dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Industrie : Elle est utilisée dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la dihydro-quinolinone implique son interaction avec diverses cibles moléculaires. Par exemple, elle peut inhiber des enzymes telles que les phosphodiestérases et interagir avec des récepteurs tels que les récepteurs de la sérotonine et de la dopamine. Ces interactions sont essentielles pour ses effets pharmacologiques, y compris son utilisation potentielle comme antipsychotique et antidépresseur .
Comparaison Avec Des Composés Similaires
Composés similaires
Cilostazol : Un médicament approuvé par la FDA qui contient la fraction 3,4-dihydro-2(1H)-quinolinone.
Carteolol : Un autre médicament approuvé par la FDA avec des caractéristiques structurelles similaires.
Aripiprazole : Un antipsychotique bien connu qui comprend également l'échafaudage dihydro-quinolinone.
Unicité
La dihydro-quinolinone est unique en raison de ses actions pharmacologiques polyvalentes et de sa capacité à servir d'échafaudage pour une large gamme de composés bioactifs. Sa flexibilité structurale permet la conception de molécules avec des activités biologiques diverses, ce qui en fait un composé précieux dans la découverte et le développement de médicaments .
Propriétés
IUPAC Name |
3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203816 | |
| Record name | Hydrocarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
553-03-7 | |
| Record name | Hydrocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbostyril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrocarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)






![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)




